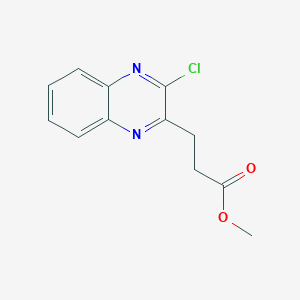

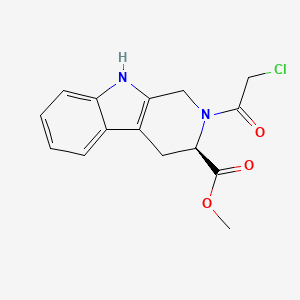

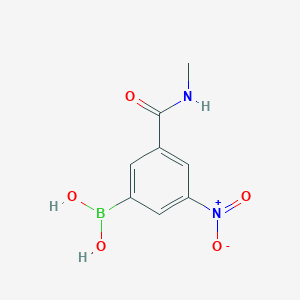

![molecular formula C13H12F2N2 B1452252 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1105195-72-9](/img/structure/B1452252.png)

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Overview

Description

“1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

There is no specific information available about the synthesis of “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”. However, pyrazines and their derivatives can be synthesized through various methods, such as cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles2.Molecular Structure Analysis

The molecular structure of “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not explicitly available. However, the compound is likely to have a complex structure due to the presence of multiple functional groups and rings3.Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”. However, pyrazines and their derivatives are known to undergo various chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” are not explicitly available. However, similar compounds are likely to have properties such as density, color, hardness, melting and boiling points, and electrical conductivity4.Scientific Research Applications

Asymmetric Synthesis and Chemical Reactivity

The asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been achieved through reactions involving chiral auxiliaries and organometallic reagents, demonstrating the chemical versatility and potential for creating medicinally interesting compounds with high diastereoselectivity (Gualandi et al., 2011). Further studies have developed enantioselective synthesis methods, highlighting the importance of the substituent and absolute configuration for the medicinal efficacy of these compounds (Hu et al., 2018).

Novel Synthetic Approaches and Biological Activity

Research has also focused on the novel synthetic approaches for tetrahydropyrrolo[1,2-a]pyrazine derivatives, exploring their potential biological activities. For instance, the synthesis of pyrrolo[1,2-a]pyrazine derivatives from ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate demonstrates the utility of this heterocyclic compound as a key starting material for creating analogues of natural alkaloids, which could have significant biological applications (Voievudskyi et al., 2016).

Catalytic Asymmetric Synthesis

The catalytic asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid, represents an efficient method for preparing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. This method provides high yields and high enantioselectivities, showcasing a general strategy towards various aldehydes and pyrrole derivatives (He et al., 2011).

Polyfunctional Scaffolds and Drug Discovery

The synthesis of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds through a one-pot annelation reaction of pentafluoropyridine with appropriate diamines has been described. These scaffolds have been synthesized very readily, demonstrating the potential of the polyfluorinated ring fused pyridine system as a scaffold for the synthesis of previously inaccessible poly-substituted pyridopyrazine derivatives. This approach is particularly relevant to the development of new chemical entities for the life science industries and drug discovery, where low molecular weight, polyfunctional heterocyclic derivatives are increasingly important (Sandford et al., 2005).

Safety And Hazards

The safety and hazards associated with “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” are not known. However, similar compounds may have hazards associated with them and should be handled with care5.

Future Directions

There is no specific information available about the future directions of “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”. However, similar compounds have been used in various applications, such as in medicinal chemistry, as fluorescent probes, and as structural units of polymers2.

Please note that this information is based on the available resources and there might be more recent studies or data related to “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” that are not included in this analysis.

properties

IUPAC Name |

1-(3,4-difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2/c14-10-4-3-9(8-11(10)15)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFICLFNZXYXVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(N1)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

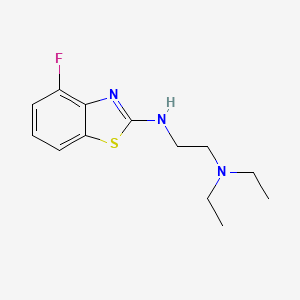

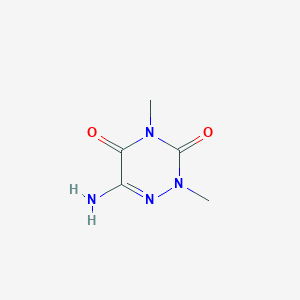

![4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1452169.png)

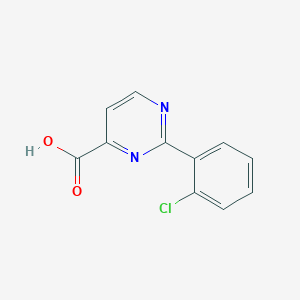

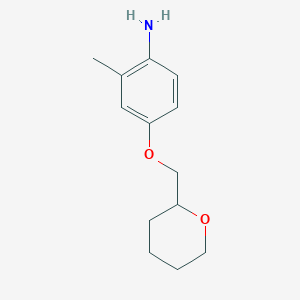

![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)

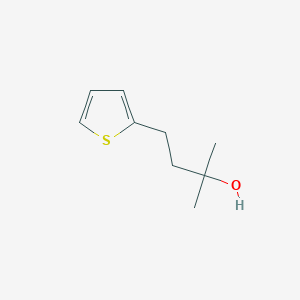

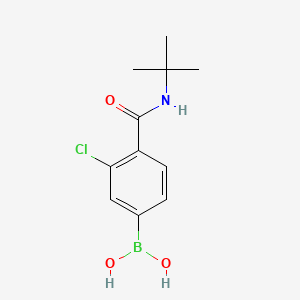

![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)

![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)

![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)